molecular formula C15H16ClN B020111 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 6109-35-9

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B020111
CAS RN: 6109-35-9
M. Wt: 245.74 g/mol
InChI Key: YYCOJKPDBCMVPP-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl and a molecular weight of 245.75 g/mol It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities

Future Directions

Tetrahydroisoquinoline-based compounds, including 4-Phenyl-1,2,3,4-tetrahydroisoquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various therapeutic activities with unique mechanisms of action . They could potentially be developed into novel drugs for various therapeutic activities .

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine receptors, which play a crucial role in its neuroprotective and neurotoxic effects . The compound can also interact with other cellular targets, leading to diverse biological activities .

Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

properties

IUPAC Name

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCOJKPDBCMVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
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Q & A

Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?

A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:

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